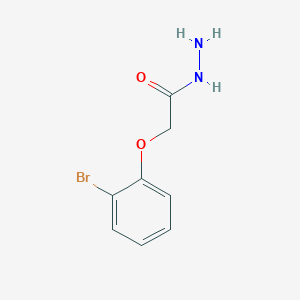

2-(2-Bromophenoxy)acetohydrazide

Description

Contextualization within Acetohydrazide Chemistry

Acetohydrazides are a class of organic compounds characterized by the presence of a hydrazide group attached to an acetyl moiety. This functional group is a derivative of hydrazine (B178648) and is known for its reactivity and versatility in organic synthesis. The core structure of acetohydrazide allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties and applications.

The fundamental reactivity of the acetohydrazide unit is a key aspect of its chemical identity. The nitrogen atoms of the hydrazide group possess lone pairs of electrons, making them nucleophilic and capable of participating in a variety of chemical reactions. This reactivity is central to the role of acetohydrazides as important intermediates in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. For instance, acetohydrazide itself is utilized in the synthesis of the designer benzodiazepine, bromazolam, where it facilitates the formation of a triazole ring. wikipedia.org

Significance of Phenoxy-Substituted Acetohydrazides in Chemical Science

The introduction of a phenoxy group to the acetohydrazide scaffold, as seen in 2-(2-Bromophenoxy)acetohydrazide, adds another layer of chemical complexity and potential functionality. The phenoxy group, an aromatic ether, can influence the electronic properties and steric hindrance of the entire molecule. The nature and position of substituents on the phenyl ring can further modulate these effects, leading to a fine-tuning of the compound's reactivity and biological activity.

Research into phenoxy-substituted acetohydrazides has revealed a broad spectrum of potential applications. These compounds have been investigated for their roles as:

Intermediates in Organic Synthesis: Similar to their parent acetohydrazide, phenoxy-substituted derivatives are valuable precursors for the synthesis of more complex molecules, including various heterocyclic systems. The specific substitution pattern on the phenoxy ring can direct the course of chemical reactions and influence the properties of the final products. For example, a study on a coordination polymer of Nickel(II) utilized 2-(4-bromophenoxy)acetohydrazide, highlighting the role of this structural motif in coordination chemistry. onu.edu.ua

Biologically Active Scaffolds: The phenoxy acetohydrazide framework has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. This has led to the exploration of phenoxy-substituted acetohydrazides for a variety of therapeutic applications.

Scope and Research Imperatives for this compound

While the broader class of phenoxy-substituted acetohydrazides has garnered significant attention, dedicated research focusing solely on this compound is still in its nascent stages. Much of the existing literature investigates isomers, such as the 4-bromo derivative, or more complex molecules that incorporate the this compound structure as a fragment.

The primary research imperative for this compound is to bridge this knowledge gap. Key areas for future investigation include:

Synthesis and Characterization: While the synthesis of this compound can be inferred from general methods for preparing acetohydrazides, detailed studies on optimizing its synthesis and fully characterizing its physicochemical properties are needed. This includes comprehensive spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to establish a definitive chemical profile. rsc.orgsemanticscholar.orgruc.dkyoutube.com

Exploration of Biological Activity: Based on the activities observed in related compounds, a systematic evaluation of the biological profile of this compound is warranted. This includes screening for antimicrobial, anticonvulsant, anti-inflammatory, and other potential therapeutic activities. The presence of the bromine atom at the ortho position of the phenoxy ring is of particular interest, as the position of halogen substituents is known to significantly influence biological activity in other classes of compounds.

Application as a Synthetic Intermediate: Further research is needed to explore the utility of this compound as a starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules. Its unique substitution pattern may lead to the discovery of new chemical entities with interesting properties.

The table below summarizes the key properties of this compound and its immediate precursors, providing a foundation for future research endeavors.

| Compound Name | Molecular Formula | CAS Number | Key Research Area |

| This compound | C₈H₉BrN₂O₂ | 328085-17-2 scbt.com | Synthesis, Characterization, Biological Screening |

| 2-Bromophenol | C₆H₅BrO | 95-56-7 | Starting material for synthesis |

| Ethyl bromoacetate | C₄H₇BrO₂ | 105-36-2 | Reagent for synthesis |

| Hydrazine hydrate (B1144303) | H₆N₂O | 7803-57-8 | Reagent for synthesis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDKPYSTAWRPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355018 | |

| Record name | 2-(2-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328085-17-2 | |

| Record name | 2-(2-Bromophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328085-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 2 Bromophenoxy Acetohydrazide

Fundamental Reaction Pathways

The core structure of 2-(2-bromophenoxy)acetohydrazide can undergo several fundamental chemical reactions. These pathways involve the hydrazide moiety and the halophenyl group, each exhibiting characteristic reactivity under specific conditions.

Oxidation Reactions

The hydrazide functional group is susceptible to oxidation. Studies on related aryl hydrazides, such as benzhydrazide and phenylacetic hydrazide, have shown that they can be cleanly oxidized to the corresponding carboxylic acids. nih.gov For this compound, this reaction would yield 2-(2-bromophenoxy)acetic acid. The oxidation process typically involves the removal of the terminal NH2 group and conversion of the hydrazide to a carboxylic acid.

In some cases, the oxidation of hydrazones derived from hydrazides can lead back to an acyl hydrazide. For instance, the oxidation of aldehydic hydrazones with bromine can yield a hydrazidoyl bromide, which subsequently hydrolyzes to the acyl hydrazide. wikipedia.org While the hydrazide group itself is the primary site of oxidation, the bromophenyl group is generally stable under these conditions.

Reduction Reactions

The reduction of acylhydrazides can be complex. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce acylhydrazides to the corresponding hydrazines. wikipedia.org However, this transformation is typically successful only if the hydrazide does not possess a labile proton, which is not the case for this compound with its -NH- and -NH2 protons. wikipedia.org The presence of these acidic protons can interfere with the hydride reagent.

The amide carbonyl group within the hydrazide moiety is generally resistant to catalytic hydrogenation under conditions where other functional groups might be reduced. The stability of the hydrazide group is demonstrated in multi-step syntheses where other parts of a molecule are reduced while the hydrazide remains intact. wikipedia.org The bromo-substituent on the phenyl ring can potentially be removed via catalytic hydrogenation (hydrodebromination), but this would require specific catalysts, such as palladium on carbon, and is often performed under neutral or basic conditions.

Nucleophilic Substitution Reactions on the Halophenyl Moiety

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is generally unfavorable. Aryl halides, such as the 2-bromophenyl group, are typically resistant to nucleophilic attack unless the ring is "activated" by the presence of strong electron-withdrawing groups in the ortho and/or para positions. researchgate.netresearchgate.neteijas.com The phenoxyacetohydrazide substituent is not a strong activating group, meaning that forcing conditions (high temperatures and pressures) would be required to achieve substitution of the bromine atom.

More common substitution reactions in related structures occur at benzylic positions, which are significantly more reactive towards nucleophiles than aryl positions. nih.gov Therefore, direct displacement of the bromine on the aromatic ring by common nucleophiles under standard laboratory conditions is not a primary reaction pathway for this compound.

Derivatization to Hydrazones and Schiff Bases

A principal and widely utilized reaction of this compound is its condensation with carbonyl compounds. The terminal, more nucleophilic nitrogen atom (-NH2) of the hydrazide readily attacks the electrophilic carbonyl carbon of aldehydes and ketones, leading to the formation of N-acylhydrazones, a class of Schiff bases. This reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable C=N double bond and eliminating a molecule of water. mdpi.com

Condensation with Aldehydes

The reaction of this compound with a diverse range of aromatic and aliphatic aldehydes provides the corresponding N'-substituted-2-(2-bromophenoxy)acetohydrazides (hydrazones). This condensation is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (like glacial acetic acid) to facilitate the dehydration step. wikipedia.orgmdpi.com The resulting hydrazones are often crystalline solids that are easily purified by recrystallization. mdpi.com

The products of these reactions are characterized by the azomethine group (-N=CH-). The specific nature of the aldehyde used can be varied to introduce different substituents, allowing for the systematic modification of the molecule's properties.

Table 1: Examples of Hydrazone Derivatives from this compound and Various Aldehydes

| Aldehyde Reactant | Resulting Hydrazone Product Name |

| Benzaldehyde | N'-Benzylidene-2-(2-bromophenoxy)acetohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(2-bromophenoxy)acetohydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-2-(2-bromophenoxy)acetohydrazide |

| 2-Ethoxybenzaldehyde | N'-(2-Ethoxybenzylidene)-2-(2-bromophenoxy)acetohydrazide |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | N'-(4-Hydroxy-3-methoxybenzylidene)-2-(2-bromophenoxy)acetohydrazide |

| Furan-2-carbaldehyde | N'-(Furan-2-ylmethylene)-2-(2-bromophenoxy)acetohydrazide |

This table presents plausible products based on established condensation reactions of hydrazides with aldehydes.

Condensation with Ketones

Similarly to aldehydes, ketones react with this compound to yield the corresponding hydrazones. The general mechanism is identical to that with aldehydes, involving the nucleophilic attack of the hydrazide's terminal amine on the ketone's carbonyl carbon, followed by dehydration. mdpi.com

The reaction with ketones can sometimes be slower than with aldehydes due to the increased steric hindrance and slightly lower electrophilicity of the ketone carbonyl group. However, under appropriate reaction conditions, a wide variety of ketone-derived hydrazones can be synthesized.

Table 2: Examples of Hydrazone Derivatives from this compound and Various Ketones

| Ketone Reactant | Resulting Hydrazone Product Name |

| Acetone (B3395972) | 2-(2-Bromophenoxy)-N'-(propan-2-ylidene)acetohydrazide |

| Acetophenone | 2-(2-Bromophenoxy)-N'-(1-phenylethylidene)acetohydrazide |

| Cyclohexanone | N'-(Cyclohexylidene)-2-(2-bromophenoxy)acetohydrazide |

| 4-Bromoacetophenone | N'-(1-(4-Bromophenyl)ethylidene)-2-(2-bromophenoxy)acetohydrazide |

This table presents plausible products based on established condensation reactions of hydrazides with ketones.

Formation of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules, which combine the structural features of this compound with other pharmacologically important scaffolds, represents a key strategy in medicinal chemistry. This approach aims to develop new chemical entities with potentially enhanced or synergistic biological activities.

Integration with Heterocyclic Scaffolds

The hydrazide functional group in this compound is a key synthon for the construction of various five- and six-membered heterocyclic rings. These heterocyclic systems are prevalent in numerous biologically active compounds.

One of the most common applications of acetohydrazides is in the synthesis of 1,3,4-oxadiazoles . The reaction of this compound with carbon disulfide in the presence of a base, followed by acidification, would be expected to yield the corresponding 5-(2-bromophenoxymethyl)-1,3,4-oxadiazole-2-thiol. This transformation is a well-established method for creating the oxadiazole ring system from a hydrazide precursor. The resulting thiol can be further functionalized, for example, by reaction with various phenacyl bromides to produce a library of substituted oxadiazole derivatives. This general synthetic route has been successfully applied to other substituted acetohydrazides, such as 2-(pyrimidin-2-ylthio)acetohydrazide, to produce anticandidal agents. nih.gov

Similarly, the synthesis of 1,2,4-triazoles can be readily achieved from this compound. A common method involves the reaction of the acetohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate, often under basic conditions, leads to the formation of the 1,2,4-triazole (B32235) ring. This approach has been utilized to synthesize a variety of triazole derivatives with potential applications in areas such as heavy metal removal and antibacterial therapies. nih.gov

The following table summarizes the expected heterocyclic derivatives from this compound based on known reactions of analogous compounds.

| Starting Material | Reagent | Expected Heterocyclic Product |

| This compound | Carbon Disulfide, KOH | 5-(2-bromophenoxymethyl)-1,3,4-oxadiazole-2-thiol |

| This compound | Aryl Isothiocyanate | 1-Aryl-5-(2-bromophenoxymethyl)-1H-1,2,4-triazole-5-thione |

Development of Multi-component Systems

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. dergipark.org.tr The this compound molecule can potentially serve as a key component in various MCRs, leveraging the reactivity of its hydrazide group.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org While a carboxylic acid is the classical acidic component, variations of the Ugi reaction have been developed where other acidic components can be used. It is conceivable that this compound could participate in Ugi-type reactions, where the N-H bond of the hydrazide acts as the acidic component, or the hydrazide itself could be a component. This would lead to the formation of complex peptidomimetic structures incorporating the 2-bromophenoxy moiety.

Another relevant MCR is the Passerini three-component reaction , which involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound is not a direct component in the classical Passerini reaction, its derivatives could be. For instance, a carboxylic acid derivative of the 2-(2-bromophenoxy)acetic acid could be used as the acidic component, leading to the incorporation of this structural motif into the final product.

The potential of this compound in MCRs is highlighted by the synthesis of pyrazole (B372694) derivatives. Pyrazoles can be synthesized through multi-component strategies involving hydrazines or their derivatives. dergipark.org.trmdpi.com For example, a three-component reaction of an appropriate diketone, an aldehyde, and this compound could potentially yield highly substituted pyrazole derivatives.

The table below illustrates a hypothetical multi-component reaction involving a derivative of the title compound.

| MCR Type | Components | Potential Product Class |

| Ugi-type Reaction | Aldehyde, Amine, Isocyanide, 2-(2-Bromophenoxy)acetic acid | Peptidomimetics |

| Passerini Reaction | Aldehyde, Isocyanide, 2-(2-Bromophenoxy)acetic acid | α-Acyloxy Amides |

| Pyrazole Synthesis | 1,3-Diketone, Aldehyde, this compound | Substituted Pyrazoles |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SC-XRD) Analysis

A thorough search for single-crystal X-ray diffraction studies on 2-(2-Bromophenoxy)acetohydrazide did not yield any specific results. Published crystallographic data is available for the isomeric compound, 2-(4-Bromophenoxy)acetohydrazide , but the difference in the bromine atom's position on the phenyl ring (position 4 versus position 2) leads to distinct crystal packing, molecular conformation, and intermolecular interactions. Therefore, data from the 4-bromo isomer cannot be accurately used to describe the 2-bromo isomer.

Elucidation of Molecular Conformation and Crystal Packing

No crystallographic data is available for this compound to determine its molecular conformation and crystal packing arrangement.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Without a crystal structure, an analysis of intermolecular hydrogen bonds and a Hirshfeld surface analysis, which is derived from crystallographic information, cannot be performed for this compound.

Planarity and Dihedral Angle Investigations of Key Moieties

Specific dihedral angles and planarity details for the key moieties of this compound are unknown due to the absence of single-crystal X-ray diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR or ¹³C NMR spectroscopic data specifically for this compound could be located. While data exists for various other hydrazide derivatives nih.govacs.org, these are not directly applicable to the target compound due to differences in their molecular structures.

Due to the lack of specific experimental data for this compound in the scientific literature, it is not possible to generate the detailed and scientifically accurate article as per the provided outline.

Proton Nuclear Magnetic Resonance (¹H NMR)

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.6 | Multiplet |

| -OCH₂- | ~4.5 | Singlet |

| -NH- | Variable | Broad Singlet |

| -NH₂ | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would generate a set of signals between 110 and 160 ppm. The carbon atom bonded to the bromine (C-Br) would have a chemical shift around 112 ppm, while the carbon attached to the ether oxygen (C-O) would be in the region of 155 ppm. The methylene (B1212753) carbon (-OCH₂-) would likely appear at approximately 67 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 165 - 175 |

| C-O (Aromatic) | ~155 |

| Aromatic Carbons | 110 - 135 |

| C-Br (Aromatic) | ~112 |

| -OCH₂- | ~67 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₉BrN₂O₂), the calculated molecular weight is approximately 244.0 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, with nearly equal intensities, which is a definitive indicator of the presence of a single bromine atom.

Key fragmentation pathways would likely involve the cleavage of the C-C bond adjacent to the carbonyl group, the N-N bond of the hydrazide, and the ether linkage. This would result in fragment ions corresponding to the bromophenoxy group and the acetohydrazide moiety, providing further confirmation of the compound's structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental check of its purity and empirical formula. For this compound, with the molecular formula C₈H₉BrN₂O₂, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to validate the compound's identity and purity.

**Table 3: Theoretical Elemental Composition of this compound (C₈H₉BrN₂O₂) **

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 39.20 |

| Hydrogen | H | 1.01 | 3.70 |

| Bromine | Br | 79.90 | 32.60 |

| Nitrogen | N | 14.01 | 11.43 |

| Oxygen | O | 16.00 | 13.06 |

Computational Chemistry and Theoretical Investigations of 2 2 Bromophenoxy Acetohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. aps.orgyoutube.com It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like 2-(2-Bromophenoxy)acetohydrazide. DFT calculations would form the basis for understanding the molecule's geometry, stability, and intrinsic electronic properties. researchgate.net

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is typically geometry optimization. Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the lowest energy arrangement of the atoms in the molecule is calculated. This provides the most stable three-dimensional structure of this compound, yielding precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further calculations can determine its electronic structure. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trsphinxsai.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from FMO analysis. It is an indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. joaquinbarroso.com For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wave function into localized orbitals corresponding to Lewis structures (bonds, lone pairs). nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen and nitrogen atoms due to their high electronegativity. youtube.com

Blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the N-H protons). researchgate.netresearchgate.net

Green regions represent neutral or near-neutral potential.

The MEP map provides a visual representation of how a molecule will interact with other charged species, making it a valuable tool for predicting intermolecular interactions. researchgate.net

Global Reactivity Parameters (GRPs)

Key global reactivity parameters include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ²/2η). nih.gov

For this compound, a table of these calculated parameters would provide a comprehensive profile of its chemical reactivity. sphinxsai.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra (UV-Vis). joaquinbarroso.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition intensity).

A TD-DFT calculation for this compound would allow for the theoretical prediction of its UV-Vis spectrum. This computed spectrum could then be compared with experimental data to validate the computational method and aid in the assignment of electronic transitions to specific molecular orbitals. dergipark.org.tr

Prediction of Nonlinear Optical (NLO) Properties

The evaluation of a molecule's nonlinear optical (NLO) properties through computational methods is a crucial step in identifying candidates for advanced photonic and optoelectronic applications. Organic molecules, in particular, are of great interest due to the potential for high NLO responses and the ability to tune these properties through synthetic modifications. For a molecule like this compound, density functional theory (DFT) would be the primary tool for predicting its NLO characteristics.

Researchers would typically employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to carry out these calculations. The key parameters derived from these computations include the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These values provide a quantitative measure of the molecule's response to an external electric field.

A high first hyperpolarizability (β) value is indicative of a strong second-order NLO response, which is essential for applications like second-harmonic generation. The calculated β value for this compound would be compared to that of known NLO materials, such as urea, to gauge its potential. For a molecule to exhibit significant NLO effects, it often needs a substantial difference between the ground state and excited state dipole moments, as well as a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical Validation of Experimental Findings

A significant aspect of computational chemistry is its ability to complement and validate experimental data. For this compound, theoretical calculations would be used to corroborate findings from spectroscopic and crystallographic analyses.

Should experimental data for this compound become available, DFT calculations would be performed to simulate its vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with the experimental IR and Raman peaks. A strong correlation between the calculated and experimental spectra would confirm the proposed molecular structure and vibrational mode assignments.

Similarly, time-dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectrum. The predicted wavelengths of maximum absorption (λmax) could then be compared with the experimental UV-Vis spectrum. This comparison helps in understanding the electronic transitions occurring within the molecule.

Furthermore, if the crystal structure of this compound were determined by X-ray diffraction, the geometric parameters (bond lengths, bond angles, and dihedral angles) from the optimized molecular structure calculated by DFT could be compared with the experimental data. A close agreement between the theoretical and experimental geometries would validate the computational model used and provide confidence in other predicted properties for which experimental data may not be available. This synergy between theoretical calculations and experimental results is a powerful approach for the comprehensive characterization of a molecule.

Coordination Chemistry of 2 2 Bromophenoxy Acetohydrazide As a Ligand

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of coordination compounds with 2-(2-Bromophenoxy)acetohydrazide typically involves the reaction of the ligand with various metal salts in a suitable solvent. The nature of the resulting complex, whether it is a simple monomer or a more extended coordination polymer, is influenced by factors such as the metal-to-ligand molar ratio, the type of metal salt and its counter-ion, and the reaction conditions, including the solvent and temperature.

The reaction of acetohydrazide derivatives with transition metal salts like those of nickel(II), cobalt(II), and copper(II) is a common method for preparing stable metal complexes. Typically, a solution of the respective metal chloride or acetate is mixed with a solution of the ligand in a solvent such as ethanol (B145695) and refluxed for a period. The resulting solid complexes can then be isolated by filtration, washed, and dried.

For instance, in a related synthesis, a nickel(II) coordination polymer with the isomeric 2-(4-bromophenoxy)acetohydrazide was successfully synthesized by reacting nickel(II) chloride with the ligand. This suggests that similar synthetic strategies would be effective for preparing complexes of this compound with Ni(II), Co(II), Cu(II), Cd(II), and Zn(II). These transition metals are known to form stable complexes with hydrazone ligands, often resulting in octahedral or tetrahedral geometries depending on the ligand field and steric factors. The general approach involves dissolving the metal salt and the ligand in an appropriate solvent, often an alcohol, and allowing the complex to precipitate upon mixing or after a period of reflux.

| Metal Ion | Typical Salt | Common Solvent | General Geometry |

| Ni(II) | NiCl₂·6H₂O | Ethanol, Isopropanol | Octahedral |

| Co(II) | CoCl₂·6H₂O | Ethanol | Octahedral, Tetrahedral |

| Cu(II) | CuCl₂·2H₂O | Ethanol | Distorted Octahedral |

| Cd(II) | Cd(CH₃COO)₂·2H₂O | Methanol | Varies |

| Zn(II) | Zn(CH₃COO)₂·2H₂O | Ethanol | Tetrahedral, Octahedral |

Ligand Binding Modes and Chelation Behavior

The coordination behavior of this compound is primarily dictated by the presence of the hydrazide moiety (-CONHNH₂), which contains both a carbonyl oxygen and an amine nitrogen that can act as donor atoms.

Studies on analogous compounds have consistently shown that acetohydrazide-based ligands coordinate to metal centers in a bidentate fashion. The chelation occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal amine (-NH₂) group. This mode of coordination results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.

Spectroscopic analysis, particularly FT-IR, is crucial in confirming this binding mode. Upon complexation, the characteristic vibrational frequency of the C=O (carbonyl) group typically shifts to a lower wavenumber, indicating the weakening of the C=O bond due to the coordination of the oxygen atom to the metal ion. Similarly, changes in the N-H stretching and bending vibrations provide evidence for the involvement of the amine nitrogen in the coordination sphere. This bidentate chelation is a defining feature of the ligand, leading to the formation of stable complexes.

The formation of a chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. The increased stability, both thermodynamic and kinetic, arises from favorable entropic factors associated with the release of solvent molecules upon chelation.

For complexes of this compound, the bidentate coordination creates a robust five-membered ring structure that firmly holds the metal ion. This enhanced stability is critical as it influences the reactivity and potential applicability of the complex. The coordination can also modify the electronic properties of both the metal ion and the ligand, which can be observed through techniques like UV-Visible spectroscopy. For example, the electronic spectra of Ni(II) and Cu(II) complexes often show d-d transitions that are characteristic of their specific coordination geometry, such as octahedral for Ni(II) or distorted octahedral for Cu(II).

Structural Analysis of Coordination Compounds

X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination compounds. The architectural diversity of complexes formed with this compound and its analogs can range from simple, discrete molecules (monomers) to extended, repeating networks (polymers).

The final structure of the coordination compound is determined by the interplay between the coordination preferences of the metal ion and the binding capabilities of the ligand and any available counter-ions or solvent molecules.

Monomeric Architectures: In many cases, hydrazide ligands form monomeric complexes where one or more ligand molecules coordinate to a central metal ion. The remaining coordination sites on the metal are typically occupied by anions (like Cl⁻) or solvent molecules. For example, many Co(II), Ni(II), and Cu(II) complexes with related hydrazide derivatives have been reported to be monomeric, often exhibiting octahedral geometries with two ligand molecules and two anions bonded to the metal center.

Elucidation of Coordination Geometry and Bridging Ligands

The geometry of metal complexes containing phenoxy-acetohydrazide ligands is primarily determined by the coordination number of the central metal ion and the denticity of the ligand. libretexts.org Research on the closely related ligand, 2-(4-bromophenoxy)acetohydrazide, reveals that it typically acts as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen atom and the nitrogen atom of the primary amine group. mdpi.com

In a notable example, the reaction of 2-(4-bromophenoxy)acetohydrazide with nickel(II) chloride in the presence of isopropanol resulted in the formation of a coordination polymer with the formula [NiCl₂L(2-PrOH)]n (where L = 2-(4-bromophenoxy)acetohydrazide). mdpi.comresearchgate.net X-ray diffraction analysis of this complex provided a clear picture of the coordination environment.

The nickel(II) ion is six-coordinated, adopting a distorted octahedral geometry. mdpi.com The coordination sphere of the nickel atom is composed of:

The carbonyl oxygen and the amine nitrogen from a bidentate 2-(4-bromophenoxy)acetohydrazide ligand.

An oxygen atom from a molecule of isopropanol.

Three chloride ions.

A key feature of this structure is the presence of bridging ligands, which are ligands that connect two or more metal centers. wikipedia.org In this polymeric complex, two of the chloride atoms act as bridging ligands (μ₂-Cl), linking adjacent nickel atoms to form a one-dimensional polymer chain. mdpi.com The 2-(4-bromophenoxy)acetohydrazide itself functions as a chelating ligand to a single metal center and does not bridge between metal ions in this instance. mdpi.com

This polymeric structure contrasts with many other hydrazide complexes which are often monomeric. mdpi.com The formation of such a polymer highlights the role of other ligands in the coordination sphere, in this case, the chloride ions, in determining the final structure.

Table 1: Coordination Details of a Ni(II) Complex with an Analogous Ligand

| Feature | Description |

| Ligand | 2-(4-Bromophenoxy)acetohydrazide |

| Metal Ion | Nickel(II) |

| Coordination Number | 6 |

| Geometry | Distorted Octahedral |

| Ligand Denticity | Bidentate (via C=O and NH₂) |

| Bridging Ligands | Two chloride (Cl⁻) atoms |

| Resulting Structure | Polymeric chain |

Data sourced from studies on the analogous compound 2-(4-bromophenoxy)acetohydrazide. mdpi.com

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for characterizing metal complexes and confirming the coordination of the ligand. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative for studying complexes of this compound and its analogues.

Infrared (IR) Spectroscopy

The IR spectrum of a free hydrazide ligand shows characteristic absorption bands for the N-H (amine), C=O (carbonyl), and N-N groups. Upon coordination to a metal ion, the frequencies of these vibrations are expected to shift, providing evidence of complex formation.

In the case of the Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide, significant shifts were observed in the IR spectrum compared to the free ligand. mdpi.com The stretching vibration of the carbonyl group (ν(C=O)) and the scissoring vibration of the amine group (δ(NH₂)) both shifted to lower frequencies. This indicates a weakening of these bonds, which is consistent with the coordination of the carbonyl oxygen and the amine nitrogen to the nickel ion. mdpi.com Furthermore, the appearance of new bands at lower frequencies (around 504 cm⁻¹ and 424 cm⁻¹) were assigned to Ni-O and Ni-N stretching vibrations, respectively, directly confirming the formation of bonds between the metal and the ligand. mdpi.com

UV-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy provides information about the d-orbital splitting in the metal ion, which is indicative of the coordination geometry. semanticscholar.org For instance, the electronic spectra of Ni(II) complexes with octahedral geometry typically show three spin-allowed transitions. semanticscholar.org In a study of a different acetohydrazide derivative, the Ni(II) complex displayed absorption peaks at 395, 440, and 585 nm, which were assigned to the electronic transitions characteristic of an octahedral geometry. semanticscholar.org Similarly, a Cu(II) complex with the same ligand showed an absorption band at 679 nm, also suggesting an octahedral environment around the copper ion. semanticscholar.org

These electronic transitions, known as d-d transitions, are often weak because they are Laporte (symmetry) forbidden in centrosymmetric environments like perfect octahedra. nih.gov The appearance of color in these complexes is due to the absorption of light at these specific wavelengths. In addition to d-d bands, more intense charge-transfer bands are often observed in the UV region of the spectrum. nih.gov

Table 2: Spectroscopic Data for Metal Complexes of Acetohydrazide Derivatives

| Complex Type | Spectroscopic Technique | Key Bands/Peaks (nm) | Assignment/Interpretation |

| Ni(II) Octahedral Complex | UV-Vis | 395, 440, 585 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F) transitions |

| Cu(II) Octahedral Complex | UV-Vis | 679 | ²Eg → ²T₂g transition |

| Co(II) Octahedral Complex | UV-Vis | 590, 632, 644 | ⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g(F), ⁴T₁g → ⁴T₂g(F) transitions |

| Ni(II) Complex | IR | Shift to lower cm⁻¹ | Coordination via C=O and NH₂ groups |

| Ni(II) Complex | IR | ~504 cm⁻¹, ~424 cm⁻¹ | Appearance of ν(Ni-O) and ν(Ni-N) bands |

Data sourced from studies on various acetohydrazide derivatives. mdpi.comsemanticscholar.org

Investigations into the Biological Activity Mechanisms of 2 2 Bromophenoxy Acetohydrazide Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological potency of derivatives stemming from the 2-(2-bromophenoxy)acetohydrazide scaffold is profoundly influenced by their molecular architecture. SAR studies on analogous compounds reveal that both the nature of substituents and the specific orientation of core structural fragments are critical for effective molecular interactions with biological targets.

Impact of Substituents on Molecular Interactions

The hydrazide functional group is a key point for chemical modification, most commonly through condensation with aromatic aldehydes to form hydrazone derivatives. The electronic and steric properties of substituents on the appended aromatic ring play a pivotal role in modulating biological activity.

Similarly, in a series of dichlorophenoxy acetohydrazide derivatives evaluated as urease inhibitors, the position and electronic nature of substituents on the benzylidene moiety were crucial for activity. tandfonline.com Compounds with hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups at different positions on the phenyl ring exhibited a range of inhibitory potentials, underscoring the importance of these groups in forming key interactions, such as hydrogen bonds, within the enzyme's active site. tandfonline.com The presence of both aryl ester and hydrazone functionalities can provide versatility, allowing for a broad exploration of chemical space and potentially leading to synergistic effects through multimodal inhibition. nih.gov

Table 1: Illustrative SAR of Phenoxy Acetohydrazide Derivatives on COX-2 Inhibition

| Compound Base Structure | Substituent (R) on Benzylidene Ring | COX-2 IC₅₀ (µM) |

| 4-(4-Formylphenoxy) | 4-Chlorophenyl | 0.12 |

| 4-(4-Formylphenoxy) | 4-Methoxyphenyl | 0.08 |

| 4-(4-Formyl-3-methoxyphenoxy) | 4-Chlorophenyl | 0.09 |

| 4-(4-Formyl-3-methoxyphenoxy) | 4-Methoxyphenyl | 0.06 |

| Data sourced from studies on phenoxyacetic acid-based hydrazones, demonstrating the influence of substituents on biological activity. nih.gov |

Role of the Bromophenoxy Moiety in Molecular Recognition

Lipophilicity: It increases the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross biological membranes and access hydrophobic pockets within protein targets.

Electronic Effects: As an electron-withdrawing group, it influences the electron density of the aromatic ring and the adjacent ether oxygen, potentially modulating pKa values and hydrogen-bonding capabilities.

Steric Bulk and Halogen Bonding: The size of the bromine atom provides steric bulk that can dictate the orientation of the molecule within a binding site. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein, which can contribute to binding affinity and specificity.

Studies on other brominated phenol (B47542) derivatives have highlighted their potential as potent enzyme inhibitors. For example, various synthesized bromophenols have demonstrated strong inhibitory effects against enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. nih.gov In another study, brominated derivatives were found to be effective inhibitors of human carbonic anhydrase (hCA) isoforms, with potencies sometimes exceeding that of the standard clinical inhibitor acetazolamide (B1664987) against hCA I. nih.gov These findings suggest that the bromo-substituent is a key feature for achieving potent enzyme inhibition. The phenoxy ether linkage provides rotational flexibility, allowing the molecule to adopt a favorable conformation for binding to a specific target. nih.gov

Exploration of Molecular Targets and Pathways

Derivatives of the phenoxy acetohydrazide scaffold have been investigated as inhibitors of several important enzymes, indicating that this chemical class can interact with a variety of molecular targets.

Potential Enzyme Inhibition Mechanisms

The hydrazone linkage (-CO-NH-N=CH-) is a critical pharmacophore that enables these molecules to chelate metal ions in metalloenzymes or form extensive hydrogen bond networks within an active site.

Urease Inhibition: Dichlorophenoxy acetohydrazide derivatives have shown excellent potential as urease inhibitors. tandfonline.com Molecular docking studies suggest that these compounds can coordinate with the nickel ions in the urease active site, effectively blocking the enzyme's catalytic function. tandfonline.com

Carbonic Anhydrase (CA) Inhibition: Hydrazide-hydrazone compounds have demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are therapeutic targets for conditions like glaucoma and epilepsy. nih.govnih.gov The inhibition is often competitive, with the inhibitor binding to the zinc ion in the active site. nih.gov

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Synthesized bromophenols and their derivatives have been identified as strong inhibitors of both enzymes. nih.gov

Monoamine Oxidase (MAO) Inhibition: Hydrazone derivatives have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase A (MAO-A), an important target for the treatment of depression. nih.gov

Cyclooxygenase (COX) Inhibition: As previously mentioned, phenoxyacetic acid hydrazones have been developed as potent and selective COX-2 inhibitors, which are important anti-inflammatory agents. nih.gov

Interaction with Specific Protein Targets

Molecular docking studies provide valuable insights into how these derivatives bind to their protein targets at an atomic level. These in silico analyses consistently reveal that the hydrazone linker is key to the interaction.

In the active site of urease, the hydrazone moiety of phenoxy acetohydrazide derivatives is positioned to form hydrogen bonds with critical amino acid residues, while the substituted phenyl rings occupy hydrophobic pockets. tandfonline.com For MAO-A, docking results show that hydrazone derivatives orient themselves within the enzyme's binding cavity, with the hydrazone linker forming crucial hydrogen bonds and the aromatic portions engaging in π-π stacking interactions. nih.gov Similarly, when docked into cholinesterase and carbonic anhydrase active sites, the molecules adopt conformations that maximize favorable interactions, such as hydrogen bonding with serine residues or coordination with the active site's metal ion. nih.govnih.gov

Table 2: Summary of Molecular Docking Interactions for Related Hydrazone Derivatives

| Enzyme Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

| DNA Gyrase (Bacterial) | Ser420, Ser398 | Hydrogen Bonding | nih.gov |

| Monoamine Oxidase A (Human) | Gln215, Phe208, Tyr407, Tyr444 | Hydrogen Bonding, π-π Stacking | nih.gov |

| Carbonic Anhydrase II (Human) | Thr199, Thr200, His94 | Hydrogen Bonding, Metal Coordination | nih.gov |

| Urease (H. pylori) | HIS221, ALA169, ASP362 | Hydrogen Bonding, Hydrophobic | tandfonline.com |

Mechanistic Insights from In Vitro Biological Screening

The most frequently reported biological activity for Schiff base derivatives of acetohydrazides is antimicrobial action. In vitro screening against a panel of pathogenic bacteria and fungi provides crucial information on the potential mechanisms and spectrum of activity.

Hydrazide-hydrazone derivatives are known to possess significant antibacterial and antifungal properties. nih.govresearchgate.net The mechanism is often attributed to the azomethine (-N=CH-) group, which has been shown to be critical for activity. researchgate.net These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains. nih.govjchr.orgresearchgate.net

The activity is often dependent on the specific substituents. For example, the presence of phenolic -OH or nitro -NO2 groups can enhance antimicrobial activity. nih.gov In a study of benzimidazole (B57391) phenylhydrazone derivatives, compounds with bromo- and chloro-substituents on the phenyl ring showed significant antifungal activity against phytopathogenic fungi like Rhizoctonia solani. mdpi.com The ability of these compounds to inhibit microbial growth suggests they may interfere with essential cellular processes, such as cell wall synthesis, protein function, or nucleic acid replication. The potent activity against DNA gyrase, a bacterial enzyme, observed in docking studies supports this hypothesis. nih.gov

Table 3: In Vitro Antimicrobial/Antifungal Activity of Related Hydrazone Derivatives

| Compound Type | Target Organism | Activity Measurement | Result | Reference |

| 2-Hydroxy Benzyl Hydrazide Derivative | S. aureus | Zone of Inhibition | 2.0 cm | jchr.org |

| 2-Hydroxy Benzyl Hydrazide Derivative | E. coli | Zone of Inhibition | 2.1 cm | jchr.org |

| Benzimidazole Phenylhydrazone (4-Bromo) | R. solani | EC₅₀ | 3.10 µg/mL | mdpi.com |

| Benzimidazole Phenylhydrazone (4-Chloro) | R. solani | EC₅₀ | 2.92 µg/mL | mdpi.com |

| 2-Mercaptobenzothiazole Acetohydrazide | P. aeruginosa | Zone of Inhibition | 22 mm | researchgate.net |

Antimicrobial Action (focused on cellular/molecular mechanisms)

The antimicrobial activity of hydrazide derivatives, particularly their Schiff base forms, is a subject of extensive research. The mechanism of action is often linked to the structure of the bacterial cell wall. nanobioletters.com Schiff bases derived from hydrazides can interfere with bacterial growth, with their effectiveness varying between Gram-positive and Gram-negative bacteria. This difference is generally attributed to the distinct compositions of their respective cell walls. nanobioletters.com

For instance, studies on Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates showed moderate-to-good activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans. nih.gov The introduction of certain substituents can significantly modulate this activity. For example, the presence of a methoxyl group in the N-substituted phenyl ring of some Schiff bases was found to abolish or alter their antibacterial effects. nih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging Pathways)

Hydrazide-hydrazone derivatives are recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals. pensoft.netresearchgate.net The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov The hydrazone moiety (–C=N-NH–) itself plays a vital role in this activity. researchgate.net

The antioxidant potential is significantly enhanced by the presence of hydroxyl (–OH) groups on the aromatic rings of these molecules. pensoft.netresearchgate.net Studies on various hydrazones have consistently shown that the number and position of hydroxyl groups directly influence radical scavenging efficiency. researchgate.net For example, compounds with multiple hydroxyl groups, particularly when positioned ortho to each other, exhibit very high activity in scavenging radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net

Two common assays used to evaluate this activity are the DPPH and the 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radical scavenging tests. nih.gov In many cases, hydrazone derivatives show potent activity in these assays, sometimes comparable or even superior to standard antioxidants like Trolox. pensoft.netnih.gov Theoretical studies using Density Functional Theory (DFT) support these findings, indicating that the highest occupied molecular orbital (HOMO) energy of these compounds facilitates their electron-donating capacity, which is fundamental to their radical scavenging action. nih.gov The mechanism is often a combination of hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

Computational Approaches in Biological Activity Prediction

In silico methods are invaluable for predicting the biological activity of new compounds, offering insights into their potential therapeutic efficacy and safety before extensive laboratory testing. Molecular docking and ADMET analysis are two such powerful computational tools.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method provides critical information about the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For phenoxy acetohydrazide derivatives, molecular docking studies have been employed to explore their potential as enzyme inhibitors. researchgate.netnih.gov For example, derivatives of dichlorophenyl hydrazide were docked against the urease enzyme, which is implicated in infections caused by Helicobacter pylori. nih.gov These studies help to understand the structure-activity relationship, revealing how different substituents on the phenyl ring contribute to the inhibitory activity. nih.gov

Similarly, a bromo-hydrazide derivative was studied for its interaction with S. aureus proteins, showing a strong binding energy and suggesting its potential as an antibacterial agent. researchgate.net The docking results for various related compounds highlight the importance of specific amino acid residues in the active site of the target enzyme that form key interactions with the ligand.

Table 1: Example of Molecular Docking Results for Related Hydrazide Derivatives

| Compound/Derivative Type | Target Enzyme/Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Bromo-hydrazide derivative | S. aureus protein | -7.20 | Not Specified | researchgate.net |

| Dichlorophenyl hydrazide | Urease | Not Specified | Not Specified | nih.gov |

| Hydrazide-hydrazone (ohbh10) | Monoamine oxidase B (MAO-B) | Not Specified | Not Specified | pensoft.net |

| Hydrazide-hydrazone (ohbh10) | Acetylcholinesterase (AChE) | Not Specified | Not Specified | pensoft.net |

In Silico ADMET Analysis (focused on molecular properties relevant to interaction)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis involves computational prediction of the pharmacokinetic properties of a compound. This in silico screening is crucial in early-stage drug discovery to assess a molecule's potential to become a viable drug.

Studies on structurally related thiazole (B1198619) Schiff bases have included ADMET predictions to validate their potential for oral bioavailability. nih.gov These analyses typically evaluate properties based on established rules like Lipinski's rule of five and Veber's rules, which predict drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

The predictions cover aspects such as gastrointestinal absorption, permeability across the blood-brain barrier, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity. nih.govnih.gov For instance, the pkCSM and ProTox-II online tools are often used to predict a wide range of pharmacokinetic and toxicity endpoints. nih.govvensel.org Favorable ADMET profiles, indicating good absorption, appropriate distribution, and low toxicity, are essential for a compound to advance in the drug development pipeline. pensoft.net

Table 2: Common Parameters Evaluated in In Silico ADMET Studies

| Parameter | Description | Importance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | Predicts the percentage of the compound absorbed through the human gut. | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | Important for drugs targeting the brain. |

| Distribution | ||

| Plasma Protein Binding | Predicts the extent to which a compound binds to proteins in the blood plasma. | Affects the amount of free drug available to exert its effect. |

| Metabolism | ||

| CYP Enzyme Inhibition | Predicts whether the compound inhibits key metabolic enzymes like CYP2D6 or CYP3A4. | Important for predicting drug-drug interactions. |

| Excretion | ||

| Total Clearance | Predicts the rate at which the compound is removed from the body. | Determines the dosing interval. |

| Toxicity | ||

| AMES Toxicity | Predicts the mutagenic potential of the compound. | A key indicator of potential carcinogenicity. |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A major reason for drug failure. |

Compound Reference Table

Potential Applications in Advanced Chemical Research Excluding Medicinal/clinical

Catalytic Applications

While 2-(2-Bromophenoxy)acetohydrazide itself is not a catalyst, it serves as a crucial building block for synthesizing metal complexes that exhibit significant catalytic activities. The hydrazide moiety provides effective coordination sites for metal ions, and the bromophenoxy group can be tailored to influence the electronic and steric properties of the resulting catalyst.

Research has shown that transition metal complexes derived from analogous hydrazide ligands can be effective catalysts in various organic transformations. For instance, complexes of Schiff bases derived from hydrazides have been successfully employed in oxidation reactions. mdpi.com In one study, metal(II) complexes of a Schiff base ligand were used to catalyze the oxidation of aniline (B41778) to azobenzene, with one complex showing a yield of up to 91.4%. mdpi.com This suggests that metal complexes of this compound could potentially be developed for similar catalytic oxidations.

Furthermore, gold(I) complexes with carbene ligands have demonstrated catalytic activity in the hydrohydrazination of terminal alkynes. nih.gov The design of such catalysts often involves modifying the ligands to fine-tune their activity. The structural framework of this compound makes it a promising candidate for incorporation into such catalytic systems. Another area of potential is in the development of heterogeneous catalysts, where the ligand is immobilized on a solid support like graphene oxide, which has shown to enhance catalytic performance in C(sp³)–H bond activation and amination reactions. nih.gov

Although direct catalytic applications of this compound complexes are still an emerging area of research, the existing literature on similar hydrazide-based catalysts provides a strong foundation for future exploration.

Applications in Material Science and Supramolecular Chemistry

The ability of this compound to form stable coordination compounds and participate in various non-covalent interactions makes it a valuable component in the design of new materials and supramolecular assemblies.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. These materials have diverse applications in areas such as gas storage, separation, and sensing. This compound and its isomers have been successfully used as ligands to construct coordination polymers with interesting structures and properties.

A notable example is the synthesis of a nickel(II) coordination polymer using the related ligand, 2-(4-bromophenoxy)acetohydrazide. mdpi.comcitedrive.comresearchgate.net In this polymer, the hydrazide ligand acts as a bidentate chelating agent, coordinating to the nickel(II) ion through the carbonyl oxygen and the amine nitrogen atoms. mdpi.comcitedrive.comresearchgate.net The resulting structure is a one-dimensional polymeric chain where chloride ions bridge the nickel centers. mdpi.comcitedrive.com The thermal stability and structural characteristics of such polymers are of significant interest for developing new materials with tailored properties. researchgate.net

The table below summarizes the key structural features of a coordination polymer synthesized from a related bromophenoxy acetohydrazide ligand.

| Feature | Description |

| Ligand | 2-(4-bromophenoxy)acetohydrazide |

| Metal Ion | Nickel(II) |

| Coordination Mode | Bidentate (via carbonyl oxygen and amine nitrogen) |

| Structure | One-dimensional polymeric chain |

| Bridging Unit | Chloride ions |

The design of coordination polymers is not limited to single ligand systems. Mixed-ligand approaches have also been employed to create more complex structures with specific functionalities. For instance, two cobalt(II) coordination polymers were synthesized using a mixed-ligand strategy, resulting in materials with interesting magnetic properties. nih.gov This highlights the potential of using this compound in combination with other ligands to create multifunctional materials.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The molecular structure of this compound is well-suited for participating in such interactions.

The crystal structure of a related compound, 2-(4-bromophenyl)acetohydrazide, reveals an extensive network of hydrogen bonds. nih.gov In the solid state, molecules are linked via N—H···O hydrogen bonds to form one-dimensional chains. These chains are further interconnected through N—H···N and N—H···O interactions to create a two-dimensional network. nih.gov This demonstrates the strong propensity of the acetohydrazide moiety to direct self-assembly through hydrogen bonding.

Furthermore, supramolecular self-assembly driven by weak hydrogen bonds and other non-covalent interactions has been observed in complex organic molecules. nih.gov The presence of the bromophenyl group in this compound can also introduce halogen bonding as an additional directional interaction to guide the self-assembly process. The interplay of these various non-covalent forces can lead to the formation of well-defined supramolecular architectures with potential applications in areas like crystal engineering and the development of "smart" materials.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The development of new and efficient synthetic routes to 2-(2-Bromophenoxy)acetohydrazide and its derivatives is a cornerstone of future research. Current synthetic methods may be effective, but they can often be improved in terms of yield, cost-effectiveness, and environmental impact. Future research in this area will likely focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a major thrust. This could involve exploring microwave-assisted synthesis, ultrasound-promoted reactions, or the use of biocatalysts to minimize waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could lead to more efficient and controlled production.

One-Pot Syntheses: The design of one-pot, multi-component reactions for the synthesis of complex derivatives of this compound would be a significant advancement. This approach can reduce the number of purification steps, saving time and resources.

Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Future research will likely delve into:

Kinetic Studies: Detailed kinetic studies of its reactions can provide valuable insights into reaction rates, transition states, and the factors that influence them.

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a better understanding of the reaction pathway.

Isotopic Labeling Studies: The use of isotopically labeled reactants can help to elucidate the bond-forming and bond-breaking steps in a reaction, providing definitive evidence for a proposed mechanism.

Advanced Computational Modeling for Property Prediction

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. These calculations can help to rationalize experimental observations and predict the properties of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or bound to a biological target. This can be particularly useful for understanding its mechanism of action in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to design new compounds with improved potency and selectivity.

Design of Next-Generation Derivatives with Tailored Molecular Recognition

The ability to design derivatives of this compound with specific molecular recognition properties is key to unlocking new applications. This can be achieved through:

Structure-Based Drug Design: If a biological target for this compound is identified, its structure can be used to design new derivatives that bind with higher affinity and selectivity.

Combinatorial Chemistry: The synthesis and screening of large libraries of this compound derivatives can lead to the discovery of new compounds with desired properties.

Introduction of Functional Groups: The strategic introduction of different functional groups onto the this compound scaffold can be used to modulate its physicochemical properties and tune its molecular recognition capabilities.

Expanding Applications in Niche Scientific Fields

While the primary applications of this compound may lie in medicinal chemistry and materials science, there is potential for its use in other niche areas:

Coordination Chemistry: The hydrazide moiety can act as a ligand for metal ions, opening up the possibility of using this compound to create new coordination complexes with interesting catalytic or material properties.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds and other non-covalent interactions could be exploited in the construction of novel supramolecular assemblies.

Chemical Biology: As a molecular probe, derivatives of this compound could be developed to study biological processes or to label specific biomolecules.

Q & A

Q. Methodology :

- Step 1 : React ethyl 2-(2-bromophenoxy)acetate with hydrazine hydrate in ethanol under reflux (6–18 hours) .

- Step 2 : Monitor reaction completion via TLC or HPLC. Precipitated solids are filtered and recrystallized using methanol or ethanol (yields: 69–70%) .

- Key Variables : Excess hydrazine (3:1 molar ratio) improves yield. Ethanol is preferred for solubility and safety over methanol .

Advanced Synthesis: How can reaction conditions be optimized for higher yields or purity?

Q. Methodology :

- Solvent Optimization : Use acetic acid as a catalyst for condensation reactions (e.g., with ketones or aldehydes), enhancing imine bond formation .

- Temperature Control : Stirring at room temperature (18–25°C) minimizes side reactions; elevated temperatures (50–60°C) accelerate hydrazide formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization improves purity for sensitive applications (e.g., crystallography) .

Basic Characterization: What analytical techniques validate the structure of this compound?

Q. Methodology :

- Spectroscopy :

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 42.3%, Br: 23.5%) .

Advanced Structural Analysis: How does crystallography elucidate molecular interactions?

Q. Methodology :

- Single-Crystal X-ray Diffraction :

- DFT Calculations : Predict molecular geometry and electrostatic potential surfaces to correlate with experimental data .

Basic Biological Applications: What are the primary research applications of this compound?

Q. Findings :

- Antimicrobial Activity : Derivatives inhibit S. aureus and E. coli (MIC: 12.5–50 µg/mL) via agar diffusion assays .

- Anticancer Potential : Pyrimidine-acetohydrazide hybrids show cytotoxicity against MCF-7 (IC50: 8.3 µM) via MTT assays .

Advanced Mechanistic Studies: How do researchers investigate bioactivity mechanisms?

Q. Methodology :

- Enzyme Inhibition Assays : Measure TNF-α suppression in macrophages (IC50: 10–20 µM) using ELISA .

- Molecular Docking : Simulate binding to p38 MAPK (docking score: −9.2 kcal/mol) to rationalize anti-inflammatory activity .

- Flow Cytometry : Quantify apoptosis in cancer cells (e.g., 67% protection in MES-induced seizures) .

Data Contradictions: How to address variability in bioactivity results?

Q. Resolution Strategies :

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) enhance antimicrobial activity but reduce solubility, impacting assay reproducibility .

- Assay Conditions : Standardize inoculum size (1×10⁶ CFU/mL) and solvent (DMSO ≤1%) in MIC tests to minimize variability .

- Control Comparisons : Use ceftriaxone (MIC: 2 µg/mL) and ascorbic acid (IC50: 5 µM) as benchmarks .

Stability and Storage: What protocols ensure compound integrity?

Q. Guidelines :

- Storage : Store at −20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .

- Stability Tests : Monitor decomposition via HPLC every 6 months; >95% purity maintained for 2 years under optimal conditions .

Computational Design: How are derivatives optimized using in silico methods?

Q. Methodology :

- QSAR Models : Correlate logP values (2.1–3.5) with blood-brain barrier permeability for CNS-targeted analogs .

- ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA < 90 Ų) and reduce hepatotoxicity .

Safety and Handling: What precautions are critical during experimental use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.